molecular formula C10H7BrClNO B2650307 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone CAS No. 65040-36-0

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone

Cat. No. B2650307
CAS RN: 65040-36-0
M. Wt: 272.53
InChI Key: RYJJRBVIRXGVHX-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is a chemical compound with the linear formula C10H8BrNO . It is a derivative of indole, a heterocyclic compound that is commonly found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone and its derivatives has been reported in several studies . For instance, one study described the synthesis of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238), which showed promising antiparasitic activity .


Molecular Structure Analysis

The molecular structure of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone can be analyzed using various techniques such as X-ray powder diffraction and scanning electron microscopy . These techniques can provide information about the crystalline nature of the compound .


Chemical Reactions Analysis

Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, are known to participate readily in chemical reactions due to their aromatic nature . For example, electrophilic substitution can occur readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone can be analyzed using techniques such as differential scanning calorimetry and thermogravimetry . For example, GQ-238, a related compound, was found to be a crystalline compound with a melting point of 271.4 °C and was stable up to 290 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ashok et al. (2015) focused on synthesizing a series of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, demonstrating significant in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Anti-inflammatory Agents

Rehman et al. (2022) synthesized derivatives of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, evaluating their anti-inflammatory activity in Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Applications

Research in 2020 explored the synthesis of novel 1H-indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, showing significant antimicrobial activity against bacterial and fungal pathogens like Bacillus subtilis and Candida albicans (Anonymous, 2020).

GST and GSH Enzyme Activity

Attaby et al. (2007) studied the synthesis of derivatives related to 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, evaluating their antimicrobial properties and activity at the GST and GSH enzyme levels (Attaby, Ramla, & Gouda, 2007).

Synthesis and Molecular Hybridization

Mmonwa and Mphahlele (2016) demonstrated the use of related synthons for the design and synthesis of nitrogen-containing heterocyclic compounds, highlighting the versatility of such compounds in chemical synthesis (Mmonwa & Mphahlele, 2016).

Antimicrobial Screening of Heterocyclic Compounds

Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from related indole structures, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, showing potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).

Safety And Hazards

While specific safety and hazard information for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is not available in the retrieved papers, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJRBVIRXGVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone

CAS RN

65040-36-0
Record name 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
MS Rani, K Krishnadevi, M Rajeswari… - Chemical Data …, 2023 - Elsevier
A new series of sulfonamide derivatives of 1,2,3-triazole-indole (12a–j) were designed and prepared. All compounds were characterized by 1 HNMR, 13 CNMR and mass spectral data. …
Number of citations: 1 www.sciencedirect.com

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